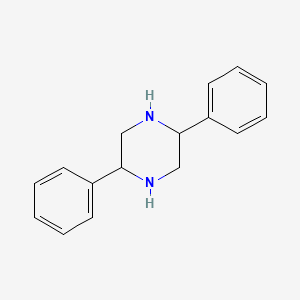
2,5-Diphenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenylpiperazine is an organic compound that belongs to the piperazine family Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions this compound is characterized by the presence of two phenyl groups attached to the piperazine ring at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield this compound .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of readily available starting materials and efficient catalytic processes. For example, a palladium-catalyzed cyclization reaction can be employed to synthesize substituted piperazines under aerobic conditions . This method is advantageous due to its operational simplicity and the availability of reactants.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonium salts in the presence of a base.
Major Products Formed:
Oxidation: Formation of diketopiperazines.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted piperazines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Diphenylpiperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful as an anthelmintic agent.
Comparison with Similar Compounds
2,5-Diphenylpiperazine can be compared with other piperazine derivatives such as:
1,4-Diphenylpiperazine: Similar in structure but with phenyl groups at the 1 and 4 positions.
2,6-Diphenylpiperazine: Phenyl groups at the 2 and 6 positions, leading to different chemical properties.
N,N’-Disubstituted Piperazines: These compounds have various substituents at the nitrogen atoms, resulting in diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
7463-81-2 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2,5-diphenylpiperazine |
InChI |
InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 |
InChI Key |
BZSJSZVGLGMMBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-{[2-(cyclopropylcarbonyl)hydrazinyl]carbonothioyl}-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14811842.png)
![(S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14811845.png)
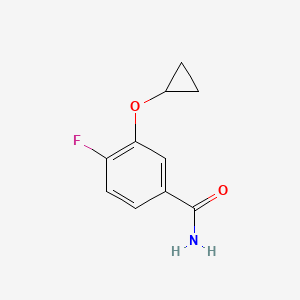

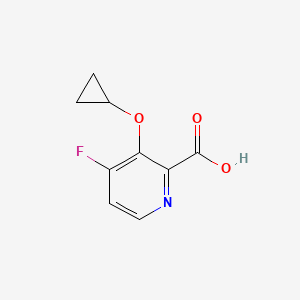
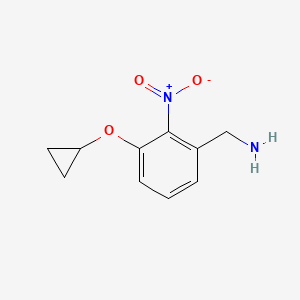
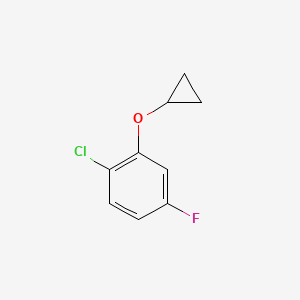

![Rel-((1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B14811876.png)
![1-[1-(2-Hydroxy-phenyl)-ethylideneamino]-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile](/img/structure/B14811882.png)

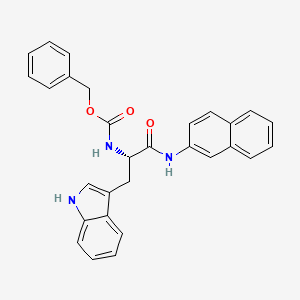
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B14811909.png)
![1,2-Dimethoxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B14811917.png)
